N1-Isopropyl-N2,N2-dimethylethane-1,2-diamine dihydrochloride is a synthetic organic compound with the chemical formula and a molecular weight of 200.15 g/mol. This compound is classified as a diamine, specifically belonging to the category of aliphatic amines. It is characterized by its two amine functional groups and an isopropyl substituent, which contribute to its chemical reactivity and potential biological activity.
The synthesis of N1-Isopropyl-N2,N2-dimethylethane-1,2-diamine dihydrochloride typically involves several key steps:
The molecular structure of N1-Isopropyl-N2,N2-dimethylethane-1,2-diamine dihydrochloride can be represented in various formats:
InChI=1S/C7H20Cl2N2/c1-6(2)5-8-4-3-7(9)10;/h8H,3-5H2,1-2H3;1H
CC(C)C(CN(C)C)N.Cl
This structure reveals that the compound has two nitrogen atoms in its backbone, contributing to its basicity and potential interactions with biological systems.
N1-Isopropyl-N2,N2-dimethylethane-1,2-diamine dihydrochloride participates in various chemical reactions typical for amines:
These reactions are significant in medicinal chemistry for developing derivatives with enhanced biological activity.
The mechanism of action for N1-Isopropyl-N2,N2-dimethylethane-1,2-diamine dihydrochloride largely depends on its interactions at the molecular level:
Research indicates that diamines can modulate neurotransmitter systems or act as substrates/inhibitors for specific enzymes, suggesting a multifaceted role in pharmacological applications.
Relevant data on melting point or boiling point specifics were not available but can be determined through experimental methods.
N1-Isopropyl-N2,N2-dimethylethane-1,2-diamine dihydrochloride has several potential applications:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7